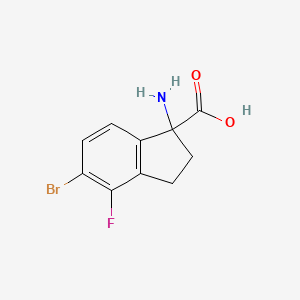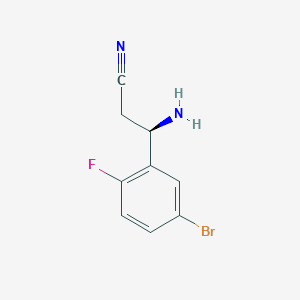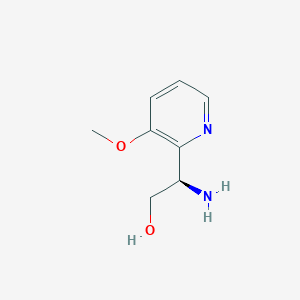![molecular formula C9H11F3N2 B13054334 (1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13054334.png)
(1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine: is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine typically involves the reduction of 4-(trifluoromethyl)acetophenone. One efficient method employs recombinant Escherichia coli cells for the asymmetric reduction of 4-(trifluoromethyl)acetophenone to ®-1-[4-(trifluoromethyl)phenyl]ethanol, which can then be further converted to the desired diamine . The reaction conditions often include the use of a polar organic solvent-aqueous medium, such as isopropanol, to enhance substrate solubility and reaction efficiency.
Industrial Production Methods: Industrial production of this compound may involve scalable biocatalytic processes, leveraging the high enantioselectivity and efficiency of recombinant whole-cell catalysis. The use of polar organic solvents in combination with aqueous systems can significantly improve yields and reduce reaction times, making the process more viable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: (1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can further modify the diamine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include imines, amides, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine serves as a valuable intermediate for the synthesis of more complex molecules, particularly those containing trifluoromethyl groups, which are known for their unique electronic properties .
Biology and Medicine: Its structural features make it a candidate for drug design and development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials, leveraging its unique chemical properties to enhance product performance .
Wirkmechanismus
The mechanism of action of (1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The trifluoromethyl group can influence the compound’s binding affinity and selectivity, enhancing its efficacy in various applications .
Vergleich Mit ähnlichen Verbindungen
®-1-[4-(Trifluoromethyl)phenyl]ethanol: An intermediate in the synthesis of the diamine.
Trifluoromethyl phenyl sulfone: Used in similar substitution reactions.
α-Trifluoromethylstyrene derivatives: Versatile intermediates for the preparation of more complex fluorinated compounds.
Uniqueness: The presence of both the trifluoromethyl group and the ethane-1,2-diamine moiety in (1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine imparts unique electronic and steric properties, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C9H11F3N2 |
|---|---|
Molekulargewicht |
204.19 g/mol |
IUPAC-Name |
(1R)-1-[4-(trifluoromethyl)phenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C9H11F3N2/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13/h1-4,8H,5,13-14H2/t8-/m0/s1 |
InChI-Schlüssel |
PUJYRAIIWDESCZ-QMMMGPOBSA-N |
Isomerische SMILES |
C1=CC(=CC=C1[C@H](CN)N)C(F)(F)F |
Kanonische SMILES |
C1=CC(=CC=C1C(CN)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



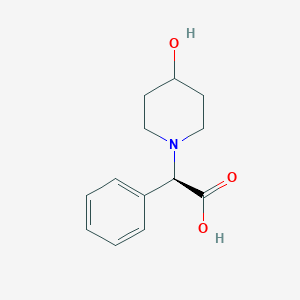
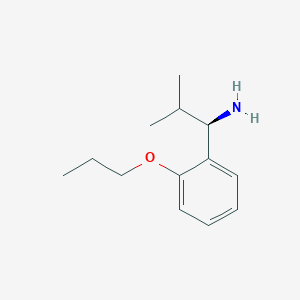
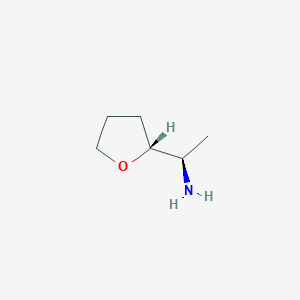
![3-(Propan-2-yl)imidazo[1,5-a]pyridin-7-amine](/img/structure/B13054294.png)
